Mitraphylline

Descripción

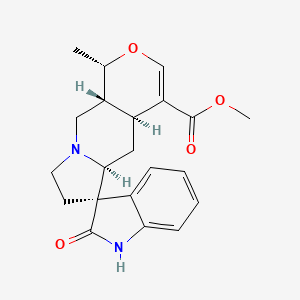

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-DAFCLMLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198926 | |

| Record name | Mitraphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-80-8 | |

| Record name | Mitraphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitraphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitraphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 19α-methyl-2-oxoformosanan-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITRAPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H9SRL2456 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Genetic Insights of Mitraphylline

Elucidation of Mitraphylline Biosynthesis in Uncaria Species

Uncaria species, particularly Uncaria tomentosa and Uncaria guianensis, are known to biosynthesize spirocyclic oxindole (B195798) alkaloids, including this compound. dntb.gov.uaresearchgate.netnih.gov The biosynthetic pathway in Uncaria shares early steps with other indole (B1671886) alkaloids, involving the tryptamine (B22526) and iridoid pathways. nih.gov

Precursor-Directed Biosynthesis Studies

Precursor-directed biosynthesis studies have been conducted in Uncaria guianensis to investigate the biosynthetic route for this compound and other related oxindole alkaloids like rhynchophylline, isothis compound (B1672261), and isorhynchophylline. dntb.gov.uaresearchgate.netnih.gov These studies involved feeding plantlets with specific precursors to observe their incorporation into the final alkaloid structures. dntb.gov.uaresearchgate.netnih.gov This approach has also been used to successfully obtain oxindole alkaloid analogues by feeding tryptamine analogue precursors. dntb.gov.uaresearchgate.netnih.gov

Role of 13C-Precursors in Pathway Investigations

The use of 13C-precursors has been instrumental in elucidating the biosynthetic pathway of this compound in Uncaria guianensis. dntb.gov.uaresearchgate.netnih.gov Experiments using 13C-labeled precursors such as 1-¹³C-D-glucose, 2-¹³C-tryptophan, 1-¹³C-DL-glyceraldehyde, and methyl-¹³C-D-methionine have been performed. dntb.gov.uaresearchgate.netnih.gov Analysis of the 13C enrichment patterns in the isolated alkaloids using quantitative ¹³C NMR revealed the incorporation of labels into specific carbon atoms. nih.gov

Studies showed that 1-¹³C-D-glucose and 2-¹³C-tryptophan were incorporated into this compound and isothis compound. nih.gov The enrichment patterns indicated that the secologanin (B1681713) scaffold, a precursor to monoterpene indole alkaloids, was primarily formed via the MEP pathway, while the oxindole moiety is derived from the shikimate pathway. nih.gov Specifically, label incorporation from 2-¹³C-tryptophan was observed at C-6, C-9, and C-13 of this compound and isothis compound. nih.gov Incorporation from 1-¹³C-D-glucose was found at C-14, C-17, C-18, and C-21, suggesting the incorporation of a label into the corresponding C-1 and C-5 of IPP derived from the MEP pathway. nih.gov Positions C-23 in this compound and isothis compound showed high enrichment corresponding to SAM action. nih.gov Interestingly, DL-glyceraldehyde and D-methionine 13C-precursors were not incorporated into oxindole biosynthesis by U. guianensis shoots in these studies. nih.gov

Table 1: 13C-Precursor Incorporation into this compound in Uncaria guianensis

| 13C-Precursor | Incorporation Observed | Enriched Carbon Positions (this compound) |

| 1-¹³C-D-glucose | Yes | C-14, C-17, C-18, C-21 |

| 2-¹³C-tryptophan | Yes | C-6, C-9, C-13 |

| 1-¹³C-DL-glyceraldehyde | No | Not applicable |

| methyl-¹³C-D-methionine | No | Not applicable |

This compound Biosynthesis in Mitragyna Species

Mitragyna speciosa is known to produce a diverse array of monoterpene indole and oxindole alkaloids, including this compound. ufl.eduusda.govresearchgate.net While mitragynine (B136389) is the predominant alkaloid in mature leaves of M. speciosa, this compound is characteristic of other Mitragyna species like M. parvifolia, M. hirsuta, and M. rotundifolia, and is also found in some M. speciosa cultivars with lower mitragynine content. ufl.eduresearchgate.net The biosynthesis of these alkaloids originates from the central intermediate strictosidine (B192452). nih.govresearchgate.netufl.edu

Identification of Genes Involved in Alkaloid Production

Research efforts in Mitragyna speciosa have focused on identifying the genes involved in the specialized metabolic pathways leading to alkaloid production. nih.govnstda.or.thnih.gov This includes genes responsible for the biosynthesis of strictosidine, the common precursor for MIAs and oxindole alkaloids. nih.govufl.edunstda.or.th Key enzymes in the early steps of the MIA pathway, such as loganic acid methyltransferase (LAMT), secologanin synthase (SLS), and strictosidine synthase (STR), have been identified as containing multiple homoeologs in the M. speciosa genome, likely a result of a tetraploidization event. nstda.or.th Putative orthologs of Catharanthus roseus MIA pathway genes, including those in the methylerythritol phosphate (B84403) and iridoid pathways, as well as tryptophan decarboxylase and strictosidine synthase, have been identified in M. speciosa. nih.gov

Genomic and Transcriptomic Approaches to Pathway Discovery

Genomic and transcriptomic approaches have been applied to elucidate the biosynthetic pathways of alkaloids in Mitragyna species. wikipedia.orgresearchgate.netusda.govpsu.edu A chromosome-scale genome assembly of M. speciosa has been generated, providing a valuable resource for data-mining genes involved in alkaloid biosynthesis. nih.govnstda.or.thnih.govresearchgate.net Transcriptome analysis of different tissue types and cultivars has helped identify genes with differential expression related to alkaloid production. ufl.eduresearchgate.net For instance, root transcriptome analysis of low- and high-mitragynine-producing M. speciosa cultivars showed significant differences in gene expression and revealed allelic variation, supporting the hypothesis that hybridization events can impact the alkaloid profile. ufl.eduresearchgate.net These multi-faceted approaches, combining genomics, transcriptomics, and metabolomics, are being used to generate genomic resources and elucidate the biosynthesis of various bioactive alkaloids, including the spirooxindole this compound. usda.govufl.edu

Compartmentalization of Alkaloid Biosynthesis

The biosynthesis of alkaloids in plants is often compartmentalized, with different steps occurring in various cell types and tissues. researchgate.netscribd.com Studies in Mitragyna speciosa suggest compartmentalization in alkaloid biosynthesis. wikipedia.orgresearchgate.net While major alkaloids like mitragynine are predominantly found in leaves, some upstream biosynthetic genes are preferentially expressed in roots. ufl.eduresearchgate.net This suggests that early biosynthetic steps might be more active in root tissue, followed by transport of intermediates to other plant parts for further modification and accumulation. ufl.eduresearchgate.net Juvenile leaves have been observed to accumulate higher amounts of the mitragynine precursor corynantheidine, which decreases as the leaf matures and mitragynine levels increase, indicating developmental regulation and potentially selective transport of intermediates. ufl.eduresearchgate.net However, specific transporters between aerial and below-ground tissues in M. speciosa have not yet been identified. ufl.eduresearchgate.net

Table 2: Alkaloid Accumulation in Mitragyna speciosa Tissues

| Tissue Type | Total Alkaloids (% dry weight) | Predominant Alkaloids |

| Leaves | 1.73 | Mitragynine, Speciociliatine, Speciogynine, Paynantheine |

| Stipules | 1.13 | Speciociliatine, Mitragynine |

| Stems | 0.29 | Speciociliatine |

| Roots | 0.20 | Speciociliatine (minor/negligible amounts of others) |

Note: Data is based on quantification of 10 targeted alkaloids in one study. ufl.edu

Enzymatic Transformations in this compound Biosynthesis

Enzymatic transformations play a critical role in the formation of spirooxindole alkaloids like this compound. nih.gov The conversion of indole precursors to the spirooxindole scaffold involves specific enzymatic steps, including oxidative rearrangement. nih.govontosight.airesearchgate.netwikidata.orgfrontiersin.org

Cytochrome P450 monooxygenases (CYPs) are key enzymes involved in the formation of oxindole alkaloids. These enzymes are implicated in the oxidative rearrangement that leads to the spirooxindole structure found in compounds such as uncarines C, D, E, and F. nih.govresearchgate.netwikidata.org A specific cytochrome P450 enzyme, MsCYP72056, discovered in Mitragyna speciosa, has been shown to catalyze the formation of spirooxindole alkaloids. ontosight.ainih.govfrontiersin.org This enzyme is responsible for the conversion of corynanthe-type (3R)-secoyohimbane precursors into spirooxindole alkaloids like 3-epi-corynoxeine and isocorynoxeine. ontosight.ainih.govfrontiersin.org The discovery and characterization of such plant cytochrome P450 enzymes highlight their versatility in constructing the unique scaffolds of alkaloids. ontosight.ai The enzymatic framework for producing spirooxindole alkaloids in heterologous systems like Nicotiana benthamiana and Saccharomyces cerevisiae involves the action of these CYPs alongside other key enzymes. researchgate.net

Environmental Factors Influencing this compound Biosynthesis

The production and accumulation of alkaloids in plants, including this compound, can be influenced by various environmental factors. These secondary metabolites can be modulated by both biotic and abiotic variability, representing a survival response to environmental stimuli. Factors such as light intensity, relative humidity, soil volumetric water content, soil pH, and calcium have been identified as significant environmental variables impacting alkaloid content in Mitragyna speciosa. However, the degree to which individual alkaloids are affected can vary.

Studies investigating the effect of light conditions on alkaloid synthesis in Mitragyna speciosa have been conducted under varying light environments, including outdoor full sun, greenhouse unshaded, and greenhouse shaded conditions. In some of these studies, the concentrations of certain alkaloids, including this compound, speciociliatine, corynantheidine, and isocorynantheidine, were not found to be significantly impacted by the different lighting conditions.

Despite the lack of significant impact on the concentration of this compound itself in these specific studies, light conditions did influence plant growth parameters such as height, width, leaf area, leaf number, and total leaf dry mass. Consequently, the total alkaloid yield per plant was maximized under greenhouse shaded conditions due to the increased biomass, even if the concentration of this compound per leaf dry mass did not change significantly. While the impact of light intensity has been studied, the influence of light quality, particularly UV and far-red light, on phytoactive alkaloid synthesis is an area with limited research.

Pharmacological Research of Mitraphylline

Mechanisms of Action and Receptor Interactions

The pharmacological effects of Mitraphylline are primarily mediated through its interactions with various biological targets, including the modulation of inflammatory pathways and engagement with opioid receptors. weebly.comevitachem.comthieme-connect.cominterpriseusa.comnih.gov

Modulation of Inflammatory Pathways

This compound has demonstrated significant activity in modulating inflammatory responses, impacting the production of key signaling molecules and influencing immune cell behavior. nih.govevitachem.comthieme-connect.comresearchgate.netpasionporlaformulacion.comcsic.es

Studies have shown that this compound can inhibit the production of several pro-inflammatory cytokines. In a murine model, this compound administered orally at 30 mg/kg/day for 3 days significantly inhibited the LPS-induced release of interleukins 1α, 1β, 17, and TNF-α by approximately 50%. researchgate.netpasionporlaformulacion.comupch.edu.pe This effect was comparable to that of dexamethasone (B1670325). researchgate.netpasionporlaformulacion.com Additionally, this compound reduced the production of interleukin 4 (IL-4) by almost 40%, whereas dexamethasone did not show this effect. researchgate.netpasionporlaformulacion.comupch.edu.pe In vitro studies using LPS-activated human neutrophils have also shown that this compound reduces the production of IL-6 and TNF-α. apexbt.comevitachem.cominterpriseusa.comcaymanchem.com

Here is a summary of this compound's effects on cytokine production:

This compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) in immune cells. apexbt.comevitachem.cominterpriseusa.comresearchgate.netcaymanchem.comemeraldscientific.com This reduction in iNOS expression contributes to the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. weebly.comevitachem.com The inhibition of iNOS gene expression is considered one mechanism by which this compound exerts its immunoregulatory effects, potentially preventing nitrite (B80452) formation and programmed cell death. weebly.com

Research indicates that this compound can modulate the plasticity of monocytes and macrophages. thieme-connect.comnih.govresearchgate.netsci-hub.red Specifically, this compound has been shown to promote the polarization of M0 macrophages toward an anti-inflammatory M2 phenotype. nih.govresearchgate.net This skewing towards M2 macrophages is associated with the attenuation of the inflammatory response and the restoration of markers characteristic of M2 macrophages in LPS-treated M1 macrophages. nih.gov In vitro studies with human primary monocytes and monocyte-derived macrophages exposed to this compound demonstrated this effect. nih.gov

This compound's anti-inflammatory activity involves the modulation of key signaling pathways, including NF-κB and MAPK. apexbt.comthieme-connect.comresearchgate.netresearchgate.netusp.brmedchemexpress.com Inhibition of NF-κB signaling by this compound can lead to the abrogation of the release of pro-inflammatory cytokines such as TNFα, IL-6, IL-1α, IL-1β, IL-4, and IL-17. weebly.comresearchgate.net Studies suggest that this compound may regulate the expression of inflammatory mediators through the downregulation of NF-κB and MAPK signaling pathways. researchgate.netusp.brmdpi.com

Interaction with Opioid Receptors (Mu, Delta, Kappa)

This compound has been investigated for its interaction with opioid receptors, including mu (µ), delta (δ), and kappa (κ) opioid receptors. weebly.comthieme-connect.cominterpriseusa.comnih.govnih.gov While Mitragynine (B136389) and its metabolite 7-hydroxymitragynine (B600473) are more extensively studied for their opioid receptor activity, this compound has also shown interactions. nih.govthieme-connect.comwikipedia.orgfrontiersin.orgacs.orgresearchgate.net Studies using competitive binding assays and functional assays in human opioid receptors have included this compound among the tested compounds. thieme-connect.comnih.gov Some research suggests that this compound exhibits agonistic activity at the three opioid receptors, with the most active EC50 values observed at the mu opioid receptor, although its affinity is considerably less than that of morphine. thieme-connect.comacs.org Other studies characterize Mitragynine and related alkaloids, including this compound, as partial agonists at the human mu-opioid receptor and competitive antagonists at the kappa- and delta-opioid receptors. acs.orgresearchgate.net

Here is a summary of reported opioid receptor interactions for this compound:

| Opioid Receptor | Reported Activity |

| Mu (µ) | Agonistic activity reported, most active EC50 among µ, δ, κ receptors thieme-connect.com |

| Delta (δ) | Agonistic activity reported thieme-connect.com, competitive antagonist reported acs.orgresearchgate.net |

| Kappa (κ) | Agonistic activity reported thieme-connect.com, competitive antagonist reported wikipedia.orgacs.orgresearchgate.net |

It is important to note that while interactions with opioid receptors have been observed, the specific role and mechanism of action of this compound in this context are still being clarified through ongoing research. ncats.io

Adrenergic Receptor Activity

Studies have investigated the interaction of Mitragyna speciosa alkaloids, including this compound, with adrenergic receptors. While much of the focus on Mitragyna speciosa has been on the opioid receptor activity of mitragynine, other alkaloids like this compound have shown potential activity at adrenergic receptors. thieme-connect.comresearchgate.netresearchgate.net Mitragynine, for instance, has been shown to act as an agonist at alpha-2 adrenergic receptors in vitro and in vivo. researchgate.netnih.gov This activity is suggested to contribute to sympathomimetic effects and potentially analgesic effects by reducing sympathetic responses. researchgate.net While the research cited focuses more heavily on mitragynine's interaction with adrenergic receptors, the inclusion of adrenergic receptor activity under this compound in the provided outline suggests that some research may exist exploring this compound's specific effects on these receptors. However, the provided search results primarily highlight mitragynine in the context of adrenergic activity.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated antiproliferative and cytotoxic effects in various cancer cell lines. ncats.ioncats.ionih.govthieme-connect.comnih.govresearchgate.net This has led to its investigation as a potential anticancer agent. ncats.ioncats.io Studies have shown that this compound can inhibit the growth of cancer cells in a dose-dependent manner. nih.govthieme-connect.comnih.govresearchgate.netnutramedix.ec

Effects on Human Cancer Cell Lines

The antiproliferative and cytotoxic effects of this compound have been studied in several human cancer cell lines. ncats.ioncats.io This research aims to understand its potential therapeutic applications in different types of cancer.

Breast Cancer Cell Lines (e.g., MT-3)

This compound has been tested for its effects on human breast cancer cell lines, such as MT-3. ncats.iothieme-connect.comnih.govresearchgate.netnutramedix.ec Studies have shown that this compound can inhibit the growth of MT-3 cells in a dose-dependent manner. thieme-connect.comnih.govresearchgate.netnutramedix.ec For instance, one study reported an IC50 value of 11.80 ± 1.03 µM for this compound against MT-3 cells after 30 hours. thieme-connect.comnih.govresearchgate.netnutramedix.ec

| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |

| MT-3 (Breast Cancer) | 11.80 ± 1.03 | 30 | thieme-connect.comnih.govresearchgate.netnutramedix.ec |

Ewing's Sarcoma Cell Lines (e.g., MHH-ES-1)

Research has also investigated the effects of this compound on human Ewing's sarcoma cell lines, including MHH-ES-1. ncats.ioncats.iothieme-connect.comnih.govresearchgate.net MHH-ES-1 is a cell line derived from the ascites of a patient with Ewing's sarcoma. cytion.comdsmz.deebiohippo.com Similar to breast cancer cells, this compound has been shown to inhibit the growth of MHH-ES-1 cells in a dose-dependent manner. thieme-connect.comnih.govresearchgate.netnutramedix.ec An IC50 value of 17.15 ± 0.82 µM for this compound against MHH-ES-1 cells after 30 hours has been reported. thieme-connect.comnih.govresearchgate.netnutramedix.ec

| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |

| MHH-ES-1 (Ewing's Sarcoma) | 17.15 ± 0.82 | 30 | thieme-connect.comnih.govresearchgate.netnutramedix.ec |

Lymphoblastic Leukemia Cells (e.g., CEM-C7H2)

The effects of this compound on lymphoblastic leukemia cells, such as CEM-C7H2, have also been examined. ncats.ioresearchgate.netcapes.gov.brnih.gov While some oxindole (B195798) alkaloids from Uncaria tomentosa, like pteropodine (B150619) and uncarine F, have shown strong inhibitory effects and induced apoptosis in CEM-C7H2 cells, this compound has displayed significant inhibitory activity against other cancer cell lines but not necessarily against CEM-C7H2 in all studies. researchgate.netcapes.gov.brnih.gov One study indicated that this compound failed to inhibit the growth of CEM-C7H2 cells, suggesting that the stereochemistry of these alkaloids might influence their cytotoxicity against this specific cell line. researchgate.net

Bladder Cancer Cell Lines

This compound's cytotoxic activity against human bladder cancer cell lines, such as T24 and RT4, has been explored. ncats.ionih.govthieme-connect.comresearchgate.net Studies have indicated that purified fractions containing oxindole alkaloids from Uncaria tomentosa, including this compound, exhibit significant and dose-dependent cytotoxic activity against these cell lines. nih.govthieme-connect.comresearchgate.net The isomerization of alkaloids under incubation conditions was found to influence the results, explaining similar activities between non-isomerized and isomerized samples. nih.govthieme-connect.com

| Cell Line | IC50 (µg/mL) | Reference |

| T24 (Bladder Cancer) | 164.13 | nih.govthieme-connect.comresearchgate.net |

| RT4 (Bladder Cancer) | 137.23 | nih.govthieme-connect.comresearchgate.net |

Glioma Cell Lines

Research has indicated that this compound possesses antiproliferative effects on human glioma cell lines. biorbyt.comresearchgate.net Studies have shown that micromolar concentrations of this compound can inhibit the growth of glioma cell lines, such as GAMG, in a dose-dependent manner. researchgate.net For instance, an IC50 value of 20 µM for GAMG cells after 48 hours of treatment has been reported. researchgate.net This suggests that this compound could be a potential agent for the treatment of human glioma. researchgate.net

Prostate Cancer Cell Lines (e.g., LNCaP, DU145, PC-3)

The DU145, PC-3, and LNCaP cell lines are commonly used models in prostate cancer research, representing different characteristics in terms of androgen sensitivity and metastatic potential. plos.orgscielo.brwikipedia.org While some studies initially reported DU145 and PC-3 cells as androgen receptor-negative, further research has shown that these cell lines do express androgen receptor mRNA and protein, albeit at lower levels compared to the androgen-sensitive LNCaP cells. nih.gov Research into the effects of Uncaria tomentosa extracts, which contain this compound, on prostate cancer cell lines like LNCaP and DU145 has shown a reduction in cell viability. scielo.br

Apoptosis Induction

This compound and other oxindole alkaloids from Uncaria tomentosa have been investigated for their ability to induce apoptosis in cancer cells. ncats.ionih.govcapes.gov.br Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells and is often dysregulated in cancer. nih.gov Studies have explored the in vivo efficacy of this compound in inducing apoptosis in various human cancer cell lines, including breast cancer, sarcoma, bladder cancer, and lymphoblastic leukemia. ncats.io Oxindole alkaloids, in general, are considered potent inducers of apoptosis in various cancer cell lines. nih.gov

Antioxidant Activities

The antioxidant potential of Uncaria tomentosa extracts and their constituents, including this compound, has been explored. mdpi.comresearchgate.netnih.gov Antioxidants play a role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including those associated with oxidative stress. mdpi.comnih.gov

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, FRAP)

In vitro assays such as DPPH, ABTS, and FRAP are standard methods used to evaluate the antioxidant capacity of compounds and extracts. mdpi.comnih.govnih.gov While Uncaria tomentosa leaf extract has shown moderate antioxidant activity in these assays compared to standard antioxidants like ascorbic acid, purified this compound and isothis compound (B1672261) did not exhibit antioxidant effects in vivo in C. elegans models. mdpi.comresearchgate.netnih.gov This suggests that the antioxidant activity observed in the crude extract might be due to the synergistic effects of multiple compounds present, rather than solely the alkaloids. mdpi.com

In Vivo Antioxidant Activity (e.g., Caenorhabditis elegans models)

Caenorhabditis elegans is a nematode often used as an in vivo model organism to study aging and resistance to oxidative stress, providing a relatively clear mechanism for evaluating the effects of bioactive compounds. mdpi.comnih.govuniroma1.it Studies using C. elegans have shown that while an aqueous leaf extract of Uncaria tomentosa reduced the accumulation of reactive oxygen species (ROS) and increased survival rate under oxidative stress, purified this compound and isothis compound did not demonstrate such antioxidant effects in this in vivo model. mdpi.comresearchgate.netnih.gov This further supports the idea that the antioxidant activity of the extract in C. elegans is likely independent of its this compound content and may involve other compounds or synergistic interactions. mdpi.comresearchgate.net

Immunomodulatory Effects

This compound has demonstrated notable immunomodulatory effects, influencing the behavior and activation of various immune cells. researchgate.netresearchgate.netnih.govdarwin-nutrition.fr Research suggests it can modify the inflammatory response and regulate the plasticity of immune cells. researchgate.netnih.gov

Activation and Regulation of Monocytes

Studies have shown that this compound can influence the activation and regulation of human primary monocytes. Incubation with this compound has been observed to reduce the number of classical (CD14++CD16-) and intermediate (CD14++CD16+) monocyte subsets in vitro. nih.gov Furthermore, this compound has been reported to decrease the chemotactic capacity of human primary monocytes. nih.gov

A key finding regarding the effect of this compound on monocytes is its ability to promote the polarization of M0 macrophages towards an anti-inflammatory M2 phenotype. nih.gov This effect is associated with the abrogation of the release of pro-inflammatory cytokines, such as TNFα, IL-6, and IL-1β. nih.gov this compound also appears to restore markers for M2 macrophages in LPS-treated M1 macrophages. nih.gov These results suggest that this compound may play a significant role in regulating the plasticity of monocytes and macrophages and attenuating inflammatory responses. researchgate.netnih.gov

Effects on Leukocyte Activation

Beyond monocytes, this compound has been investigated for its broader effects on leukocyte activation. Pentacyclic oxindole alkaloids (POA), including this compound, are known to affect the immunocellular system. nih.gov They have been shown to increase the rate of phagocytosis by granulocytes and induce lymphocyte specificity. nih.gov this compound has been identified as a potential modulator of leukocyte activation. researchgate.net In a murine model, this compound inhibited the release of several interleukins (IL-1α, IL-1β, IL-17, and IL-4) and TNF-α, cytokines that play crucial roles in inflammation. researchgate.netmdpi.com The inhibition of IL-1α, IL-1β, IL-17, and TNF-α release was found to be similar in magnitude to that of dexamethasone in this model. researchgate.net this compound also reduced IL-4 production, whereas the tested corticoid did not. researchgate.net

The following table summarizes some of the observed effects of this compound on immune cells and cytokines:

| Immune Cell/Cytokine | Effect of this compound | Reference |

| Classical Monocytes | Reduced number in vitro | nih.gov |

| Intermediate Monocytes | Reduced number in vitro | nih.gov |

| Monocyte Chemotaxis | Reduced capacity in vitro | nih.gov |

| M0 Macrophage Polarization | Promotes skewing towards M2 (anti-inflammatory) phenotype | nih.gov |

| TNFα | Abrogated release / Inhibited release | researchgate.netnih.gov |

| IL-6 | Abrogated release | nih.gov |

| IL-1β | Abrogated release / Inhibited release | researchgate.netnih.gov |

| IL-1α | Inhibited release | researchgate.net |

| IL-17 | Inhibited release | researchgate.net |

| IL-4 | Reduced production | researchgate.net |

| Granulocyte Phagocytosis | Increased rate (effect of POA, including this compound) | nih.gov |

| Lymphocyte Specificity | Induced (effect of POA, including this compound) | nih.gov |

Potential for Combination Therapies with Conventional Chemotherapeutics

Recent research has explored the potential of Uncaria-derived compounds, including alkaloids like this compound, as a means of cancer therapy and their capacity to augment the efficacy of conventional chemotherapeutics. researchgate.netresearchgate.net Preclinical studies suggest that Uncaria-derived compounds may offer a multifaceted approach to cancer treatment. researchgate.net

While much of the combination therapy research involving Mitragyna speciosa alkaloids has focused on mitragynine, the potential for this compound in combination strategies is an area of interest given its observed cytotoxic effects on certain cancer cell lines. This compound isolated from Uncaria tomentosa bark has shown antiproliferative and cytotoxic effects on human Ewing's sarcoma and breast cancer cell lines in vitro. darwin-nutrition.frresearchgate.net Micromolar concentrations of this compound inhibited the growth of these cell lines in a dose-dependent manner. researchgate.net

The concept of combining chemotherapy agents with natural compounds is based on the expectation of achieving a synergistic effect in inhibiting cancer cell growth while potentially maintaining a tolerable toxicity profile. phcogj.com While specific detailed research findings on this compound in direct combination with a wide range of conventional chemotherapeutics were not extensively detailed in the immediate search results, the broader investigation into Uncaria-derived compounds suggests this is a promising avenue. researchgate.net Further studies are needed to fully elucidate the potential of this compound in combination therapies, including its mechanisms of action and optimal combinations with conventional agents. researchgate.net

Preclinical Research Models and Methodologies

In Vitro Cellular Models

In vitro cellular models are widely used in preclinical research to investigate the direct effects of compounds on various cell types. creative-biolabs.com These models allow for controlled experiments to assess cellular processes such as proliferation, cytotoxicity, and immune responses.

Human Cancer Cell Lines for Cytotoxicity and Antiproliferation Studies

Human cancer cell lines are frequently employed to evaluate the cytotoxic and antiproliferative effects of potential therapeutic agents like Mitraphylline. Studies have investigated the effects of this compound on a range of human cancer cell lines. For instance, this compound has been tested on human Ewing's sarcoma MHH-ES-1 and breast cancer MT-3 cell lines. nih.govresearchgate.netbiosalve.gr Previous research also indicated antiproliferative effects of this compound on human glioma (GAMG) and neuroblastoma (SKN-BE) cell lines. biosalve.grresearchgate.net

Research findings indicate that this compound can inhibit the growth of these cancer cell lines in a dose-dependent manner. nih.govresearchgate.netbiosalve.gr

Here is a table summarizing some of the findings on the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | Effect | IC50 (µM) ± SE (Duration) | Reference Compounds Tested | Reference |

| MHH-ES-1 (Ewing's sarcoma) | Inhibited growth | 17.15 ± 0.82 (30 hours) | Cyclophosphamide, Vincristine | nih.govresearchgate.netbiosalve.gr |

| MT-3 (Breast cancer) | Inhibited growth | 11.80 ± 1.03 (30 hours) | Cyclophosphamide, Vincristine | nih.govresearchgate.netbiosalve.gr |

| GAMG (Glioma) | Inhibited growth | 20 (48 hours) | Cyclophosphamide, Vincristine | biosalve.gr |

| SKN-BE(2) (Neuroblastoma) | Inhibited growth | 12.3 (30 hours) | Cyclophosphamide, Vincristine | biosalve.gr |

Immune Cell Lines (e.g., LPS-activated Human Primary Neutrophils, Human Monocytes, Murine Peritoneal Macrophages)

This compound's effects on immune cells have been studied using various cell models, including LPS-activated human primary neutrophils, human monocytes, and murine peritoneal macrophages. mdpi.comresearchgate.netresearchgate.netresearchgate.net These models are used to investigate the compound's anti-inflammatory and immunomodulatory properties.

Studies have shown that this compound can modulate the activity of immune cells. For example, this compound has been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated mouse macrophages (RAW 264.7). mdpi.com Research on LPS-activated human primary neutrophils indicated that this compound reduced the number of activated neutrophils and suppressed the expression and production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. researchgate.net this compound has also been shown to influence the plasticity of human monocytes, potentially skewing them towards an anti-inflammatory phenotype and reducing the inflammatory response in LPS-treated human primary monocytes. researchgate.net

Cell Viability Assays (e.g., MTT, XTT, Coulter Counter, Colorimetric methods)

Various cell viability assays are employed to quantify the number of viable cells and assess the cytotoxic effects of compounds. Common methods include tetrazolium reduction assays like MTT, MTS, XTT, and WST-1, which measure metabolic activity. sigmaaldrich.comnih.gov Coulter counters are used to determine viable cell numbers by detecting changes in electrical resistance as cells pass through a sensor. nih.govresearchgate.netbiosalve.grsigmaaldrich.com Colorimetric methods are also utilized to evaluate cell viability in cytotoxic assays. nih.govresearchgate.netbiosalve.gr

In studies evaluating this compound's effects on cancer cell lines, a Coulter counter was used to determine viable cell numbers, followed by the application of the tetrazolium compound MTS in a colorimetric assay to evaluate cell viability. nih.govresearchgate.netbiosalve.gr The XTT-colorimetric assay has also been used to monitor the toxicity of this compound on cell lines such as K565 and murine peritoneal macrophages. researchgate.netpasionporlaformulacion.com

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze various cellular properties within a heterogeneous population, including apoptosis and cell cycle distribution. nih.govbdbiosciences.comfluorofinder.com This method allows for the quantitative assessment of changes in cell morphology, DNA content, and the presence of specific markers associated with apoptosis and different cell cycle phases. nih.govbdbiosciences.comfluorofinder.com

Flow cytometry can be used to identify cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, often using fluorescent dyes like propidium (B1200493) iodide (PI) or 7-amino actinomycin-D (7-AAD). nih.govbdbiosciences.comfluorofinder.comescca.eu Apoptosis can be detected by evaluating changes such as phosphatidylserine (B164497) translocation to the outer cell membrane using Annexin V staining, or by analyzing DNA fragmentation (sub-G1 peak). nih.govbdbiosciences.comfluorofinder.comresearchgate.net While the provided search results mention that this compound's efficacy to induce apoptosis has been studied in human cancer cell lines ncats.io, the specific details of flow cytometry usage for apoptosis and cell cycle analysis for this compound were not extensively detailed in the snippets beyond the general application of the method nih.govbdbiosciences.comfluorofinder.comescca.euresearchgate.net.

In Vivo Animal Models

In vivo animal models are essential for evaluating the biological activity of compounds in a complex living system, providing insights into efficacy, pharmacokinetics, and pharmacodynamics that cannot be fully replicated in vitro. creative-biolabs.comsci-hub.se

Murine Models for Anti-inflammatory Activity

Murine (mouse) models are commonly used to investigate the anti-inflammatory activity of potential therapeutic agents. sci-hub.semdpi.comresearchgate.netnih.govnih.gov These models can mimic aspects of human inflammatory conditions, allowing researchers to study the compound's effects on inflammatory pathways and the production of inflammatory mediators.

This compound has been evaluated for its anti-inflammatory activity in murine models. Studies have shown that this compound exhibited anti-inflammatory activity in murine models by regulating pro-inflammatory cytokines. mdpi.com In one study, mice were treated with this compound and then subjected to bacterial lipopolysaccharide (LPS) to induce inflammation. researchgate.netpasionporlaformulacion.comnih.gov this compound was found to inhibit the release of several interleukins (IL-1α, IL-1β, IL-17) and TNF-α in this LPS-induced murine model, with activity comparable to dexamethasone (B1670325), a reference compound. researchgate.netpasionporlaformulacion.com It also reduced the production of interleukin 4 (IL-4). researchgate.netpasionporlaformulacion.com

Here is a table summarizing some of the findings on the anti-inflammatory activity of this compound in murine models:

| Model Type | Induction Method | Cytokines/Mediators Affected (Inhibition) | Comparison Compound | Reference |

| Murine model (mice) | LPS-induced | IL-1α (~50%), IL-1β (~50%), IL-17 (~50%), TNF-α (~50%), IL-4 (~40%) | Dexamethasone | researchgate.netpasionporlaformulacion.com |

Caenorhabditis elegans Models for Antioxidant Activity

Research has explored the potential antioxidant activity of Uncaria tomentosa extract and its constituent alkaloids, including this compound, using Caenorhabditis elegans as an in vivo model organism. Studies aimed to evaluate the antioxidant potential by investigating effects on the intracellular levels of reactive oxygen species (ROS) and survival rates following exposure to a pro-oxidant like juglone. mdpi.com While the aqueous leaf extract of U. tomentosa demonstrated significant antioxidant activities in vivo in C. elegans, purified this compound, when evaluated separately, did not reduce the accumulation of ROS in wild-type worms and did not increase their survival rate when exposed to a lethal dose of juglone. mdpi.com This suggests that the observed antioxidant effects of the extract in C. elegans may be independent of its this compound content and could potentially result from synergism among various secondary metabolites present in the complex extract. mdpi.com The extract's activity was also linked to effects on oxidative stress response genes (sod-3, gst-4, hsp-16.2) and transcription factors (DAF-16, SKN-1), but these effects were attributed to the extract rather than isolated this compound. mdpi.comnih.govresearchgate.net

Structure Activity Relationship Sar Studies

SAR of Mitraphylline and its Stereoisomers/Analogues

This compound exists alongside several stereoisomers and analogues in nature, including isothis compound (B1672261), speciophylline (B150622) (also known as uncarine D), pteropodine (B150619) (uncarine C), and uncarine F. evitachem.comnih.govbiocrick.comnih.govnih.govontosight.ai These compounds share a core pentacyclic oxindole (B195798) structure but differ in the spatial arrangement of atoms or substituents. evitachem.com Studying these related compounds provides insights into the structural requirements for specific activities.

Influence of Stereochemical Differences on Pharmacological Activities

Stereochemical differences among this compound and its isomers significantly impact their biological activities. This compound and isothis compound, for instance, are stereoisomers with the same molecular formula and connectivity but differing spatial arrangements around one or more chiral centers. evitachem.com Research suggests that both contribute to the biological activities of the plants they are found in, and they are often studied together to understand their SAR. evitachem.com

While this compound has shown inhibitory effects on various cancer cell lines, including neuroblastoma and glioma cells, its stereoisomers like pteropodine and uncarine F have also demonstrated inhibitory effects on other cell lines. researchgate.netnih.gov These differences in activity highlight the critical role of stereochemistry in determining the specific pharmacological profile of these oxindole alkaloids.

Structural Features Affecting Biological Activity

The pentacyclic oxindole framework is a key structural feature of this compound and its analogues. evitachem.comontosight.ai This spirocyclic motif is also found in other natural compounds with diverse biological properties, including anti-inflammatory and anticancer activities. researchgate.net Modifications to this core structure or the presence and position of functional groups can influence the compound's interaction with biological targets.

For example, a derivative of this compound, 16,17-dihydro-17beta-hydroxy this compound, features a hydroxyl group at the 17beta position and saturation of the 16,17 double bond. ontosight.ai These modifications can significantly affect the compound's physical, chemical, and biological properties, potentially altering its activity compared to the parent molecule. ontosight.ai The complexity of these structures, with multiple chiral centers, may contribute to their biological activities and the challenges in their synthesis. nih.gov

Conformational Analysis and Receptor Binding

Conformational analysis is essential for understanding how the three-dimensional structure of this compound influences its binding to receptors and other biological macromolecules. bigchem.eu The conformation of a molecule dictates how it can fit into the binding pocket of a target protein and the types of interactions it can form. bigchem.eu

Studies involving Mitragyna alkaloids, including this compound, suggest that they may adopt distinct binding poses at receptors compared to other classes of compounds. sci-hub.seacs.org This distinct binding mode, influenced by the molecule's conformation, could be responsible for their specific pharmacological effects. Computational methods are often employed to explore the biologically relevant conformations and their interactions with target molecules. preprints.orgbigchem.eu

Molecular Docking Studies and Computational Approaches

Molecular docking studies and other computational approaches are widely used to investigate the potential interactions between this compound and biological targets at a molecular level. phcogj.comunmul.ac.idbioinformation.netdntb.gov.uapensoft.net These in silico methods can predict the binding affinity and the specific residues involved in the interaction, providing valuable insights into the potential mechanism of action. phcogj.combioinformation.netf1000research.com

Molecular docking has been used to study the binding of this compound and its analogues to various proteins implicated in diseases, such as those involved in cancer and neurodegenerative disorders. nih.govphcogj.combioinformation.netf1000research.commdpi.comresearchgate.net For instance, docking studies have explored the potential of this compound and speciophylline as inhibitors of estrogen receptor alpha and MDM2 protein, suggesting their potential as anticancer agents. phcogj.com

Computational approaches, including molecular dynamics simulations, complement docking studies by providing information about the stability of the ligand-protein complex and the dynamic nature of the interactions over time. researchgate.net These methods contribute to a deeper understanding of the molecular mechanisms underlying the observed biological activities and can aid in the design of novel and more potent derivatives. preprints.orgresearchgate.net Parameters such as the number of rotatable bonds, chiral centers, and hydrogen bond donors and acceptors are considered in these computational studies to understand SAR. preprints.org

Analytical Methodologies for Mitraphylline Research

Isolation and Purification Techniques

The isolation and purification of mitraphylline from natural sources typically involve a combination of extraction and chromatographic methods, often coupled with techniques like acid-base partitioning and selective precipitation. researchgate.netevitachem.compasionporlaformulacion.com

Solvent Extraction

Solvent extraction is a primary step in separating this compound from plant material. This process utilizes organic solvents to dissolve the alkaloids from the dried and ground plant matrix. evitachem.com For instance, dried inner bark of Uncaria tomentosa can be subjected to extraction using solvents like ethanol (B145695) or methanol. evitachem.com Another approach involves extraction with boiling methanol. researchgate.net Chloroform (B151607) has also been used for maceration of U. tomentosa bark. pasionporlaformulacion.com The choice of solvent can influence the yield and purity of the crude extract, as alkaloids generally exhibit solubility in organic solvents but are poorly soluble in water. evitachem.com Alkaloids in their free form tend to be more soluble in polar organic solvents such as chloroform, methanol, or dimethyl sulfoxide (B87167) (DMSO). crbb-journal.com

Chromatographic Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Chromatographic techniques are essential for further purifying this compound from crude extracts. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.netscitechnol.com

Silica gel column chromatography is a widely used adsorption chromatography technique for the purification of natural products, including alkaloids. scitechnol.comijstr.orgpsu.edu In this method, silica gel serves as the stationary phase. scitechnol.com The crude extract is loaded onto the column, and different solvents or mixtures of solvents (mobile phase) are passed through to elute the separated compounds. scitechnol.com For example, mixtures of chloroform and ethyl acetate (B1210297) with increasing polarities have been used in normal phase column chromatography to isolate this compound. pasionporlaformulacion.com Purification using silica gel column chromatography has yielded mitragynine (B136389) (another alkaloid found with this compound) with high purity. ijstr.org The effectiveness of silica gel column chromatography in isolating oxindole (B195798) and indole (B1671886) alkaloids from M. speciosa leaves has been reported. ijstr.org

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique employed for the purification and analysis of this compound. evitachem.comresearchgate.netnih.gov HPLC offers higher resolution and efficiency compared to traditional column chromatography. researchgate.net Various HPLC methods, often coupled with detectors like UV-DAD (Diode-Array Detector) or mass spectrometry (MS), are used for the characterization and quantification of this compound in extracts and fractions. researchgate.netresearchgate.netnih.govnih.govresearchgate.net Reversed-phase HPLC, using stationary phases like C18, is commonly applied for alkaloid analysis, although tailing can sometimes be observed due to residual silanol (B1196071) groups on the silica support. psu.edu

Other chromatographic techniques mentioned in the context of alkaloid analysis, and potentially applicable to this compound research, include thin-layer chromatography (TLC) for monitoring fractions and preliminary separation, gas chromatography-mass spectrometry (GC-MS) for identification and quantification, and supercritical fluid chromatography (SFC) as an alternative to HPLC. researchgate.netijstr.orgpsu.edunih.govsemanticscholar.orgresearchgate.netnih.gov

Acid-Base Partitioning

Acid-base partitioning is a technique that exploits the basic nature of alkaloids to separate them from other compounds in an extract. researchgate.netcrbb-journal.comresearchgate.netnih.gov Alkaloids are typically soluble in acidic aqueous solutions in their protonated form and soluble in organic solvents under alkaline conditions in their free base form. crbb-journal.com An alkaloid-enriched extract can be obtained by adjusting the pH of the solution, allowing the alkaloids to be selectively extracted into different solvent layers. researchgate.netnih.gov This method is considered effective for obtaining alkaloid-rich fractions. crbb-journal.com

Selective Precipitation

Selective precipitation can be used as a purification step after extraction and partitioning. This technique involves using a specific solvent system to selectively precipitate the target compound while leaving impurities in solution. researchgate.netnih.gov For example, this compound has been selectively precipitated from an alkaloid-enriched extract using a toluene/hexane solution (80:20 v/v). researchgate.netnih.gov This method can yield this compound with high purity. researchgate.netnih.gov Precipitation with reagents like Mayer's reagent or as Reineckate salts can also be used for isolating quaternary indole alkaloids, a principle that might be adapted or considered for certain alkaloid types. universiteitleiden.nl

Spectroscopic Characterization Methods

Spectroscopic methods are vital for the identification and structural elucidation of isolated this compound. These techniques provide detailed information about the molecular structure and functional groups present in the compound. researchgate.netevitachem.compasionporlaformulacion.comresearchgate.netgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁵N-NMR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules like this compound. researchgate.netevitachem.compasionporlaformulacion.comnih.govresearchgate.netgoogle.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and type of atoms in a molecule and how they are connected. acs.org

¹H-NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity, through analysis of chemical shifts, splitting patterns, and integration of signals. researchgate.netpasionporlaformulacion.comnih.govcimap.res.in

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule, with different types of carbon atoms resonating at different chemical shifts. researchgate.netpasionporlaformulacion.comnih.govcimap.res.in

¹⁵N-NMR spectroscopy can be particularly useful for characterizing nitrogen-containing compounds like alkaloids and differentiating between closely related isomers, such as this compound and isothis compound (B1672261). semanticscholar.orgthieme-connect.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms that are separated by multiple bonds. evitachem.comsemanticscholar.orgacs.orgnsf.govgu.senih.gov HMBC experiments reveal correlations between protons and carbons over two or three bonds, providing essential information for piecing together the molecular structure. acs.orgnsf.govgu.senih.gov Other 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also used in the structural elucidation of alkaloids. semanticscholar.orgnsf.govgu.se

NMR spectroscopic data, including chemical shifts and coupling constants, are compared with previously published data to confirm the identity and structural integrity of isolated this compound. researchgate.netnih.gov

While specific detailed NMR data (chemical shifts, coupling constants) for this compound from the search results are not consistently presented in a format easily convertible to an interactive table without manual extraction and formatting, the search results confirm that ¹H-NMR, ¹³C-NMR, and HMBC are routinely used and their data are compared to published values for characterization. researchgate.netevitachem.compasionporlaformulacion.comnih.govsemanticscholar.orgresearchgate.netgoogle.comnsf.gov

Mass Spectrometry (MS, ESI-QTOF-MS/MS, GC/MS)

Mass spectrometry plays a significant role in the identification and structural elucidation of this compound. Different MS techniques offer varying advantages depending on the sample matrix and the required level of detail.

Electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) is a powerful technique used for the identification and profiling of compounds, including alkaloids like this compound, in complex matrices such as plant extracts. nih.govusm.myjppres.com This method provides high mass accuracy and fragmentation data, which aids in confirming the identity of this compound and differentiating it from isomeric compounds. nih.gov For instance, UPLC-ESI-QTOF-MS/MS has been utilized for profiling compounds in Uncaria sclerophylla leaves. jppres.com In another study, LC-ESI-QTOF-MS was used for the quantitative analysis of Mitragynine, 7-hydroxymitragynine (B600473), and this compound in the evaluation of their ADME properties. biocrick.comnih.govthieme-connect.com

Gas chromatography-mass spectrometry (GC/MS) is another technique employed in the analysis of alkaloid fractions containing this compound. semanticscholar.orgderpharmachemica.comresearchgate.net GC/MS is particularly useful for the analysis of volatile or semi-volatile compounds after appropriate sample preparation. It has been used to analyze the alkaloid fraction from Uncaria tomentosa bark extracts. semanticscholar.orgresearchgate.net GC-MS analysis of Mitragyna parvifolia leaf and bark extracts also identified this compound as one of the components. researchgate.net Direct analysis in real time-mass spectrometry (DART-MS) has also been used for rapid detection of psychoactive plant drugs, including confirming the presence of this compound in Mitragyna speciosa leaves based on its molecular ion peak and characteristic fragment peaks. squarespace.com

UV-Visible and Infrared (IR) Spectroscopy

UV-Visible and Infrared (IR) spectroscopy are spectroscopic techniques used for the characterization of isolated this compound. UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which can be useful for identification and quantification when a chromophore is present. IR spectroscopy, on the other hand, provides information about the vibrational modes of the molecule, allowing for the identification of functional groups and confirming the structure of the isolated compound by comparison with reference spectra or published data. nih.govresearchgate.net These spectroscopic methods, along with NMR spectroscopy, were used to characterize this compound isolated from Uncaria tomentosa barks. nih.govresearchgate.net

Quantitative Analysis Methods

Accurate quantification of this compound is essential for various research purposes, including quality control of plant materials and extracts, pharmacokinetic studies, and biological activity assessments. Several quantitative analytical methods have been developed and applied for the determination of this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD, UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the quantitative analysis of this compound in different matrices. HPLC with UV or Diode-Array Detection (DAD) is commonly employed due to its versatility and robustness. nih.govresearchgate.netnanokinetics.comuminho.ptnih.gov HPLC-UV/DAD has been used for the characterization and quantification of this compound in Uncaria tomentosa bark extracts. nih.govresearchgate.net A simple HPLC-DAD method has also been developed and validated for the detection and quantification of Mitragynine, the major alkaloid in Mitragyna speciosa, utilizing this compound as an internal standard in some applications for the analysis of other alkaloids. nih.govoup.com

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers higher sensitivity, speed, and resolution compared to conventional HPLC. oup.comnih.gov UPLC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple alkaloids, including this compound, in Mitragyna speciosa leaf extracts and commercial products. nih.gov While some studies reported this compound levels below the limit of quantification in certain Mitragyna speciosa samples analyzed by UPLC-MS/MS, the method is capable of its quantification when present at detectable levels. nih.gov UPLC-ESI-MS/MS has also been used for the quantitative analysis of Mitragynine in human urine using this compound as an internal standard. oup.com Quantitative analysis of this compound in ADME studies has been performed using a Q-TOF LC-MS system. biocrick.comnih.govthieme-connect.com

Spectrophotometric Methods for Total Alkaloid Determination

Spectrophotometric methods can be used for the determination of total alkaloids in plant samples, which can provide a broader measure of the alkaloid content, including this compound as one of the components. While not specific to this compound alone, these methods are useful for initial screening and quality control of plant extracts. A spectrophotometric method for the determination of total alkaloids in Uncaria tomentosa samples has been developed, involving extraction and solid phase extraction clean-up before spectrophotometric measurement. nih.govresearchgate.net

Capillary Electrophoresis (CE) for Binding Studies

Capillary Electrophoresis (CE) is an analytical technique that can be applied to study the binding interactions of small molecules, such as this compound, with proteins. Affinity Capillary Electrophoresis (ACE) is a specific CE mode used for investigating binding parameters. mdpi.com CE, specifically utilizing the Hummel-Dreyer method, has been employed to study the interactions of this compound with beta-amyloid 1-40 protein. researchgate.netnih.govresearchgate.net This method allows for the determination of binding constants by observing the changes in the electrophoretic migration of the protein in the presence of varying concentrations of the ligand (this compound). nih.govresearchgate.net

Assessment of Binding Parameters (e.g., Hummel-Dreyer method, Scatchard Analysis)

The assessment of binding parameters provides insights into the affinity and characteristics of the interaction between this compound and its target molecules, such as proteins. The Hummel-Dreyer method, often coupled with Capillary Electrophoresis or size-exclusion HPLC, is a technique used to study reversible binding interactions between small molecules and macromolecules. researchgate.netnih.govresearchgate.netsav.sk In this method, a solution of the small molecule is passed through a column containing the immobilized macromolecule, and the binding is assessed by monitoring the concentration of the small molecule in the eluent. sav.sk

Scatchard analysis is a graphical method used to determine binding parameters, such as the binding constant (affinity) and the number of binding sites, from experimental binding data. researchgate.netnih.govresearchgate.netamazonaws.com It involves plotting the ratio of bound ligand to free ligand against the concentration of bound ligand. researchgate.netamazonaws.com The shape of the Scatchard plot can provide information about the nature of the binding, such as the presence of a single binding site or multiple binding sites with different affinities, and can also indicate cooperativity or non-specific binding. researchgate.netresearchgate.netamazonaws.com The binding constant of this compound with beta-amyloid 1-40 protein has been determined using the Hummel-Dreyer method and Scatchard analysis. researchgate.netnih.govresearchgate.netznaturforsch.com Research findings using this approach have shown significant binding of this compound with beta-amyloid 1-40 protein. nih.govresearchgate.net

This compound has also been shown to exhibit high plasma protein binding (>90%) as determined by equilibrium dialysis. researchgate.netbiocrick.comnih.govthieme-connect.comtaylorandfrancis.com

Here is a table summarizing some of the analytical methods and their applications for this compound research:

| Analytical Method | Application |

| ESI-QTOF-MS/MS | Identification and profiling in plant extracts, Quantitative analysis nih.govusm.myjppres.combiocrick.comnih.govthieme-connect.com |

| GC/MS | Analysis of alkaloid fractions, Identification in plant extracts semanticscholar.orgderpharmachemica.comresearchgate.netresearchgate.net |

| UV-Visible Spectroscopy | Characterization of isolated this compound nih.govresearchgate.net |

| IR Spectroscopy | Characterization of isolated this compound nih.govresearchgate.net |

| HPLC-UV/DAD | Characterization and quantification in plant extracts nih.govresearchgate.netnanokinetics.comuminho.ptnih.gov |

| UPLC-MS/MS | Simultaneous quantification in plant extracts and biological samples oup.comnih.gov |

| Spectrophotometry | Total alkaloid determination in plant samples nih.govresearchgate.net |

| Capillary Electrophoresis | Binding studies with proteins researchgate.netmdpi.comnih.govresearchgate.net |

| Hummel-Dreyer method | Studying reversible binding interactions researchgate.netnih.govresearchgate.netsav.sk |

| Scatchard Analysis | Determination of binding parameters (affinity, binding sites) researchgate.netnih.govresearchgate.netamazonaws.com |

| Equilibrium Dialysis | Assessment of plasma protein binding researchgate.netbiocrick.comnih.govthieme-connect.comtaylorandfrancis.com |

Here is a table presenting data on the binding of this compound to beta-amyloid 1-40 protein as determined by the Hummel-Dreyer method and Scatchard analysis:

| Analyte | Binding Partner | Method | Binding Constant (K) | Reference |

| This compound | Beta-amyloid 1-40 protein | Hummel-Dreyer & Scatchard Analysis | 9.95 x 105 M-1 | nih.govresearchgate.netznaturforsch.com |

This table shows that this compound exhibits significant binding affinity towards beta-amyloid 1-40 protein. nih.govresearchgate.net

Synthetic Approaches to Mitraphylline and Analogues

Chemical Synthesis Routes for Mitraphylline

The synthesis of this compound can be achieved through chemical pathways that involve constructing its intricate molecular architecture from simpler starting materials. evitachem.com These routes are characterized by multi-step sequences that establish the five interconnected rings and the specific stereochemistry of the molecule. evitachem.com

The construction of the this compound framework relies on a series of multi-step reactions and key cyclization steps. A central challenge is the formation of the spirocyclic oxindole (B195798) system, which contains a quaternary carbon center at the spiro-junction. researchgate.netresearchgate.net

One notable strategy involves the base-mediated Mannich spirocyclization. In this approach, a tryptamine (B22526) derivative, such as N-2-butenylated 2-hydroxytryptamine, reacts with a functionalized aldehyde to generate the C-ring of the alkaloid structure. researchgate.net Another critical step is the formation of the D-ring, which has been accomplished through a Palladium-catalyzed cyclization of an α-keto ester enolate onto an allylic carbonate. researchgate.net

The generation of the tetracyclic spiro[indolizidine-1,3'-oxindole] core is a pivotal part of the synthesis. csic.esmdpi.com Stereoselective spirocyclization from a tryptophanol-derived oxazolopiperidone lactam has been demonstrated as an effective method to build this key structural motif. csic.esmdpi.com This process often involves the careful control of stereocenters to yield the desired isomer. csic.es

One-pot reaction cascades have also been developed to efficiently assemble the tetracyclic spirooxindole skeleton. researchgate.netresearchgate.net For instance, a sequence involving a double oxidative rearrangement of furan (B31954) and indole (B1671886) followed by a nucleophilic cyclization has been successfully applied in the formal synthesis of related spirooxindole alkaloids. researchgate.netresearchgate.net

Throughout the synthesis of this compound, various functional group transformations are necessary to manipulate the reactivity of intermediates and install the required chemical features. evitachem.com These reactions can include oxidation, reduction, and the formation of leaving groups to facilitate subsequent bond-forming steps. evitachem.commit.edu For example, the oxidation of indole or indoline (B122111) precursors is a common method to generate the oxindole moiety. mdpi.com Other transformations may include the reduction of esters or amides, protection and deprotection of alcohol and amine groups, and the stereoselective introduction of substituents like the ethylidene group. evitachem.comcsic.esmdpi.com The conversion of a hydroxymethyl group, which may act as a stereocontrol element, into other functionalities is also a key transformation. This can be achieved through a multi-step sequence involving oxidation to an aldehyde or carboxylic acid, followed by further reaction. csic.esmdpi.com

Formal synthesis provides a streamlined route to a target molecule by synthesizing a known intermediate that has previously been converted to the final natural product. A collective formal synthesis for (±)-mitraphylline, along with several of its homologues like (±)-rhynchophylline and (±)-isorhynchophylline, has been developed. researchgate.netrsc.org

This approach is notable for being protecting-group-free and scalable to multigram operations. researchgate.netrsc.org A key feature is the use of two sequential one-pot transformations to construct crucial tetracyclic intermediates. researchgate.netrsc.org The synthesis prepares key intermediates such as pyridinium (B92312) salt 9 and monoester 14 with minimal need for purification. researchgate.netrsc.org This formal synthesis route, however, requires the use of specialized catalysts like iron complexes and demands precise control over the kinetics of the one-pot reactions to minimize side reactions and maximize yield.

| Formal Synthesis Step | Description | Key Intermediates | Reference |

| One-pot Sequence 1 | N-alkylation/cross-dehydrogenative coupling | Pyridinium salt 9 | researchgate.netrsc.org |

| One-pot Sequence 2 | Michael/Karpocho sequence | Monoester 14 | researchgate.netrsc.org |

Synthesis of Spirocyclic Oxindole Alkaloid Analogues

The synthesis of analogues of this compound, particularly other spirocyclic oxindole alkaloids, is an active area of research. These efforts aim to produce novel compounds with unique biological activities. Strategies often mirror those used for this compound itself, focusing on the construction of the spiro[pyrrolidine-3,3′-oxindole] ring system. csic.esmdpi.com

One method involves a precursor-directed biosynthesis approach, where tryptamine analogues are fed to plantlet cultures of Uncaria guianensis. nih.gov This has successfully produced novel analogues, such as 7-methyl-isothis compound and 6-fluoro-isothis compound. nih.gov

Chemical synthesis approaches often employ multi-component reactions (MCRs) to rapidly build molecular complexity. researchgate.netrsc.org For example, a [3+2] cycloaddition reaction is a powerful tool for the stereoselective synthesis of the spirooxindole pyrrolidine (B122466) core. researchgate.net Another strategy is the oxidative spiro-rearrangement of tryptolines, which can be induced by various reagents like N-bromosuccinimide or lead tetraacetate. mdpi.com The required tryptoline (B14887) precursors are readily accessible through the Pictet-Spengler reaction of tryptamines. mdpi.com

| Analogue Synthesis Strategy | Description | Example Analogues | Reference |

| Precursor-Directed Biosynthesis | Feeding tryptamine analogues to U. guianensis cultures | 7-methyl-isothis compound, 6-fluoro-isothis compound | nih.gov |

| Oxidative Spiro-Rearrangement | Oxidation of tryptoline intermediates | Spiro[pyrrolidine-3,3′-oxindoles] | mdpi.com |

| Multi-Component Reactions | [3+2] Cycloaddition reactions | Spirooxindole pyrrolidines | researchgate.net |

Enantioselective Total Synthesis

Achieving an enantioselective total synthesis of this compound, which produces a single enantiomer of the chiral molecule, is a significant synthetic challenge. Such syntheses are crucial for unambiguously determining the biological activity of each specific stereoisomer.

A key aspect of enantioselective approaches is the stereoselective construction of the spiro[indolizidine-1,3'-oxindole] framework. csic.esmdpi.com One reported synthetic route establishes the tetracyclic core with a cis H-3/H-15 stereochemistry. csic.esmdpi.com The key steps in this synthesis include:

Stereoselective spirocyclization: Generation of the spirooxindole ring system from a tryptophanol-derived oxazolopiperidone lactam. csic.esmdpi.com

Removal of a directing group: The hydroxymethyl group, used to control stereochemistry during the cyclization, is removed. csic.esmdpi.com

Stereoselective installation of a substituent: The E-ethylidene group at the C-20 position is introduced via acetylation at the α-position to the lactam carbonyl, followed by hydride reduction and elimination. csic.esmdpi.com

This route successfully produced the 21-oxo derivative of the enantiomer of 7(S)-geissoschizol oxindole, demonstrating a viable pathway toward enantiomerically pure tetracyclic oxindole alkaloids. csic.esmdpi.com While many enantioselective syntheses have focused on related alkaloids like mitragynine (B136389) or aspidosperma alkaloids, the strategies developed, such as asymmetric Pictet-Spengler reactions and organocatalytic cascades, provide a toolbox that can be adapted for the synthesis of this compound. rsc.orgnih.govresearchgate.net

Laboratory Synthesis for Scalable Production

However, scaling up synthesis presents challenges. The formal synthesis route requires specialized iron catalysts and strict control over reaction conditions to maintain yield and prevent the formation of byproducts, which can complicate purification on a larger scale. Natural extraction yields can also be variable, making a robust and scalable synthetic route an attractive alternative for producing a consistent supply of the compound. The development of efficient, multi-step syntheses that can be performed on a gram scale is a critical goal in the field. researchgate.net

Pharmacokinetics and Biotransformation Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In Vitro ADME Studies

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for characterizing the pharmacokinetic profile of a compound. For mitraphylline, these studies have revealed key aspects of its permeability and transport. In Caco-2 and MDR-MDCKII cell monolayer models, which are used to predict intestinal absorption and the influence of efflux transporters, this compound demonstrated moderate permeability. usda.govnih.govresearchgate.netthieme-connect.de However, a significant finding from these studies was that this compound is subject to efflux mediated by P-glycoprotein (P-gp). usda.govnih.govresearchgate.netthieme-connect.de This suggests that P-gp may actively transport this compound out of cells, potentially limiting its absorption and distribution.

Metabolic Stability in Human Liver Microsomes and S9 Fractions

The metabolic stability of a compound is a critical determinant of its half-life and duration of action in the body. Human liver microsomes (HLMs) and S9 fractions are subcellular preparations containing a wide array of drug-metabolizing enzymes and are used to assess a compound's susceptibility to metabolism. evotec.comthermofisher.comnih.gov

Studies have shown that this compound is metabolized by human liver microsomes. nih.govresearchgate.netthieme-connect.de The half-life (T1/2) of this compound in HLM has been reported to be 50 minutes. usda.govnih.govresearchgate.netthieme-connect.dencats.io This indicates a moderate rate of metabolism. In contrast to its metabolism in HLMs, which primarily contain Phase I enzymes, this compound's stability in S9 fractions, which contain both Phase I and Phase II enzymes, has also been evaluated. researchgate.net The data suggests that this compound is metabolized in these systems, highlighting the role of hepatic enzymes in its clearance. nih.govresearchgate.netthieme-connect.de

Table 1: In Vitro Metabolic Stability of this compound

| System | Finding | Reference |

|---|---|---|